molecular formula C9H8ClNO2S B2446224 4-(2-Chloroethanesulfonyl)benzonitrile CAS No. 1154100-37-4

4-(2-Chloroethanesulfonyl)benzonitrile

Cat. No.: B2446224
CAS No.: 1154100-37-4
M. Wt: 229.68
InChI Key: ZDLOJWNTNFPUJU-UHFFFAOYSA-N
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Description

4-(2-Chloroethanesulfonyl)benzonitrile is an organic compound with the molecular formula C₉H₈ClNO₂S. It is characterized by the presence of a benzonitrile group substituted with a 2-chloroethanesulfonyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Chloroethanesulfonyl)benzonitrile can be synthesized through a multi-step process involving the reaction of benzonitrile with 2-chloroethanesulfonyl chloride. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethanesulfonyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or thiols, typically in the presence of a base like sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Hydrogen peroxide in an aqueous medium

Major Products Formed

    Nucleophilic substitution: Substituted benzonitriles with various functional groups.

    Reduction: Benzylamine derivatives.

    Oxidation: Sulfone derivatives

Scientific Research Applications

4-(2-Chloroethanesulfonyl)benzonitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2-Chloroethanesulfonyl)benzonitrile involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of various derivatives. The compound can also interact with biological molecules, potentially inhibiting enzymes or modifying proteins through covalent bonding .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromoethanesulfonyl)benzonitrile
  • 4-(2-Iodoethanesulfonyl)benzonitrile
  • 4-(2-Fluoroethanesulfonyl)benzonitrile

Uniqueness

4-(2-Chloroethanesulfonyl)benzonitrile is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative offers a balance between reactivity and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

4-(2-chloroethylsulfonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2S/c10-5-6-14(12,13)9-3-1-8(7-11)2-4-9/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLOJWNTNFPUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)S(=O)(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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